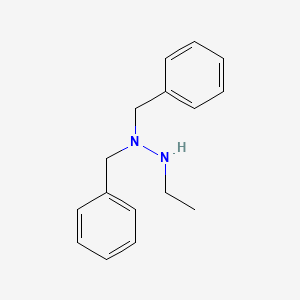

N,N-Dibenzyl-N'-ethylhydrazine

Description

Properties

IUPAC Name |

1,1-dibenzyl-2-ethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-2-17-18(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVILCMGSUCMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNN(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,n Dibenzyl N Ethylhydrazine and Analogous Hydrazine Derivatives

Alkylation Approaches for Hydrazine (B178648) Core Functionalization

Alkylation is a fundamental strategy for introducing alkyl groups onto the nitrogen atoms of a hydrazine molecule. However, the presence of two nucleophilic nitrogen atoms presents significant challenges in controlling the extent and regioselectivity of the alkylation.

Direct Alkylation of Hydrazines: Challenges and Advancements

The direct alkylation of hydrazine and its simple derivatives with alkyl halides is often a complicated task. researchgate.netnih.gov The primary challenge stems from the similar reactivity of the two nitrogen atoms, which typically leads to a mixture of products, including mono-, di-, tri-, and even tetra-alkylated hydrazines. This lack of selectivity makes it difficult to isolate the desired product in high yield. Furthermore, for unsymmetrically substituted hydrazines, controlling which nitrogen atom is alkylated (regioselectivity) is a significant hurdle. Traditional methods often require harsh reaction conditions and can result in the generation of substantial waste. researchgate.net

Advancements in this area have focused on developing methods that offer greater control over the reaction. These include the use of protecting groups to differentiate the two nitrogen atoms and the development of selective alkylation protocols, which are discussed in the following sections.

Selective Alkylation Strategies

To overcome the challenges of direct alkylation, chemists have devised several strategies that enable the selective functionalization of the hydrazine core.

A powerful strategy for achieving selective alkylation involves the formation of polyanions from protected hydrazine derivatives. nih.govorganic-chemistry.orgresearchgate.net This method utilizes strong bases, such as n-butyllithium (n-BuLi), to deprotonate the hydrazine, creating highly reactive dianion or trianion intermediates. nih.govorganic-chemistry.org The formation of these anions significantly alters the nucleophilicity of the nitrogen centers, enabling controlled and selective alkylation.

For instance, starting with a protected hydrazine like tert-butyl carbazate, treatment with multiple equivalents of n-BuLi can generate a trianion. organic-chemistry.org Subsequent reaction with an alkyl halide leads to multialkylated products in a predictable manner. Similarly, dianions can be formed from N-Boc-N'-phenylhydrazine, allowing for selective alkylation at one or both nitrogen atoms by careful choice of the stoichiometry of the alkylating agent. d-nb.infoorganic-chemistry.orgnih.govuni-konstanz.de This methodology provides a rapid and convenient route to a wide array of substituted hydrazines and heterocycles, often with excellent yields and minimal purification steps. d-nb.infoorganic-chemistry.org

Table 1: Polyanion-Mediated Alkylation of Hydrazine Derivatives

| Hydrazine Precursor | Base (Equivalents) | Alkylating Agent | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| tert-Butyl hydrazinecarboxylate | n-BuLi (3 eq.) | Methyl Iodide | Trialkylated Hydrazine | First reported use of a trianion for hydrazine alkylation. | organic-chemistry.org |

| PhNHNHBoc | n-BuLi (2 eq.) | Benzyl (B1604629) Bromide (1 eq.) | Mono-benzylated Product | Selective monoalkylation achieved by forming a dianion intermediate. | organic-chemistry.org |

| PhNHNHBoc | n-BuLi (2 eq.) | 1,3-Dichloropropane | Pyrazolidine (B1218672) Derivative | Demonstrates one-pot synthesis of heterocycles using dielectrophiles. | organic-chemistry.org |

| tert-Butyl hydrazinecarboxylate | n-BuLi (3 eq.) | Benzyl Bromide | Incomplete Alkylation | Steric hindrance from benzyl bromide prevents complete trialkylation. | organic-chemistry.org |

Another effective method for enhancing alkylation reactions involves the use of potassium iodide (KI) as a catalyst. kirj.eeresearchgate.net This approach is particularly useful when employing less reactive alkylating agents, such as alkyl bromides or chlorides. kirj.eeresearchgate.net The catalytic amount of KI facilitates an in situ Finkelstein reaction, where the less reactive alkyl halide is converted to a more reactive alkyl iodide, significantly accelerating the rate of N-alkylation. kirj.eeresearchgate.net

This catalytic system has been successfully applied to the alkylation of various protected hydrazines (e.g., Boc-, Z-, and Fmoc-protected) with benzylic halides and haloacetic acid esters. kirj.eeresearchgate.net Experiments have demonstrated that reactions performed with KI catalysis proceed much faster and more efficiently than those without the catalyst under identical conditions. kirj.eeresearchgate.net This method reduces the need for harsh conditions and long reaction times, making it a practical approach for synthesizing precursors for aza-peptides and other complex molecules. kirj.eeresearchgate.net

Table 2: Potassium Iodide-Catalyzed Alkylation of Protected Hydrazines

| Protected Hydrazine | Alkylating Agent | Conditions | Yield (with KI) | Yield (without KI) | Reference |

|---|---|---|---|---|---|

| Boc-NHNH-Z | 4-(tert-Butoxy)benzyl bromide | Reflux, 24h | 55% | Trace | researchgate.net |

| Boc-NHNH2 | Ethyl bromoacetate | Reflux, 24h | 49% | Low | researchgate.net |

| Fmoc-NHNH2 | Benzyl bromide | Reflux, 24h | 56% | Low | researchgate.net |

Reductive Alkylation Protocols

Reductive alkylation is a widely used and versatile one-pot method for preparing N-alkylated hydrazines. organic-chemistry.orgorganic-chemistry.org The process typically involves two sequential steps: first, the condensation of a hydrazine derivative with an aldehyde or ketone to form a hydrazone intermediate. Second, the in situ reduction of the C=N double bond of the hydrazone to a C-N single bond.

An efficient protocol has been developed using α-picoline-borane as the reducing agent, which is noted for being safer and more suitable for industrial applications than many other reducing agents. organic-chemistry.orgthieme-connect.com This method allows for the synthesis of a variety of N-monoalkyl and N,N-dialkyl hydrazine derivatives by carefully selecting the substrates and controlling the stoichiometry. organic-chemistry.orgthieme-connect.com A different approach involves the tandem reduction of an azoarene to a hydrazoarene, followed by reductive alkylation with an aldehyde, a process promoted by hexafluoroisopropanol (HFIP). rsc.org This method is highly selective for producing trisubstituted hydrazine derivatives and suppresses the formation of N-N bond cleavage byproducts. rsc.org

Table 3: Reductive Alkylation Protocols for Hydrazine Synthesis

| Hydrazine/Precursor | Carbonyl/Alkylating Source | Reducing Agent/Promoter | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Hydrazine Derivatives | Aldehydes/Ketones | α-Picoline-borane | N-Alkyl/N,N-Dialkylhydrazines | Efficient one-pot method avoiding toxic reagents. | organic-chemistry.org |

| Azoarenes | Aldehydes | Hantzsch Ester / HFIP | N-Alkyl-N,N'-diarylhydrazines | Tandem reduction-alkylation with high selectivity. | rsc.org |

| Acetone | Hydrazine Hydrochloride | (Implied reduction) | 1,2-Diisopropylhydrazine | Early example of reductive alkylation with hydrazine. | cdnsciencepub.com |

N-N Bond Forming Reactions

While alkylation builds upon a pre-existing hydrazine core, another fundamental approach involves the direct formation of the nitrogen-nitrogen bond. This is crucial for creating the hydrazine skeleton itself, particularly for unsymmetrically substituted derivatives. Modern synthetic chemistry has produced several innovative methods for N-N bond formation.

These reactions often rely on the coupling of different nitrogen-containing precursors. For example, nickel-catalyzed cross-coupling of O-benzoylated hydroxamates with various amines can produce hydrazides. organic-chemistry.org Another strategy is the phosphetane-catalyzed reductive cross-coupling of nitroarenes with anilines, which offers good chemoselectivity. organic-chemistry.org The aza-Lossen rearrangement provides a route to convert amines into complex hydrazine derivatives under mild conditions. organic-chemistry.org

Furthermore, electrochemical methods have emerged as a sustainable alternative for constructing N-N bonds. ccspublishing.org.cn These reactions use an electric current to drive the oxidative dimerization of secondary amines, generating aminyl radical intermediates that couple to form tetrasubstituted hydrazines. ccspublishing.org.cn This approach avoids the need for chemical oxidants and transition metal catalysts, offering a green and efficient pathway to these molecules. ccspublishing.org.cn Copper-catalyzed oxidative N-N bond formation has also been employed to synthesize pyrazole (B372694) heterocycles from imidates and amines. ualberta.ca

Intermolecular N-N Reductive Coupling Methods

The direct and selective formation of N-N bonds between two different nitrogen-containing precursors is a significant challenge in synthetic chemistry. One advanced approach is the cross-selective intermolecular reductive coupling of nitroarenes and anilines.

A notable method employs an organophosphorus catalyst, specifically a small ring phosphacycle (phosphetane), in conjunction with a hydrosilane as the terminal reductant. acs.orgrsc.org This system facilitates the reductive coupling of widely available nitroarenes and anilines to produce unsymmetrical hydrazines with good chemoselectivity and tolerance for various functional groups. acs.org The reaction proceeds through an auto-tandem catalytic cascade where the P(III)/P(V)=O redox cycle of the organophosphorus catalyst drives two distinct reduction events to form the N-N bond. acs.org For instance, the coupling of 4-nitrobenzonitrile (B1214597) with 4-fluoroaniline (B128567) has been demonstrated, showcasing the method's utility. acs.org This strategy is significant as it avoids the use of pre-functionalized, often unstable, hydrazine precursors and instead uses readily accessible starting materials. nih.gov

| Catalyst System | Reactants | Product Type | Key Features |

| Phosphetane / Hydrosilane | Nitroarenes, Anilines | Unsymmetrical Hydrazines | High chemoselectivity, Good functional group tolerance, P(III)/P(V)=O redox cycling. acs.org |

Intramolecular N-N Bond Formation via Rearrangements (e.g., Aza-Lossen)

Intramolecular rearrangements provide a powerful pathway for constructing N-N bonds within a single molecule, often leading to complex cyclic or acyclic hydrazine derivatives. The aza-Lossen rearrangement is a prime example of such a strategy.

This two-step process converts amines into hydrazine derivatives under mild and safe conditions. rsc.orgnih.gov The method involves the generation of a nitrogen-substituted isocyanate (N-isocyanate) intermediate from an N-hydroxyurea precursor. mdpi.com This reactive intermediate can then undergo either intermolecular or intramolecular reactions to form the desired hydrazine product. rsc.orgmdpi.com A key advantage of the aza-Lossen rearrangement is its ability to achieve chemoselective N-N bond formation, thereby avoiding common side reactions associated with the amphoteric nature of the N-isocyanate intermediate. mdpi.comrsc.org This broadly applicable procedure has been successfully used to synthesize a variety of complex cyclic and acyclic hydrazines. nih.govmdpi.com

| Rearrangement | Precursor | Intermediate | Product Type |

| Aza-Lossen | Amines (via N-hydroxyureas) | N-isocyanate | Complex cyclic and acyclic hydrazines. rsc.orgnih.govmdpi.com |

Transition Metal-Catalyzed N-N Cross-Coupling for Hydrazide Synthesis

Transition metal catalysis has become an indispensable tool for forming N-N bonds, particularly in the synthesis of hydrazides, which are precursors to hydrazines.

Recent advancements have focused on the use of iron (Fe), iridium (Ir), and nickel (Ni) catalysts. nih.govmdpi.com A nitrene-mediated intermolecular N-N coupling of dioxazolones and arylamines can be catalyzed by either iridium or iron complexes. mdpi.comrsc.org This method efficiently produces a variety of hydrazides from accessible carboxylic acid and amine precursors. mdpi.com Mechanistic studies suggest that the reaction proceeds via an electrophilic metal acyl nitrene intermediate that undergoes nucleophilic attack by the amine. mdpi.comrsc.org

Nickel-catalyzed N-N cross-coupling has also emerged as a powerful technique, enabling the reaction of O-benzoylated hydroxamates with a wide array of aryl and aliphatic amines. jchemrev.comacs.org This methodology is notable as it represents the first intermolecular N-N coupling that is compatible with secondary aliphatic amines. jchemrev.comacs.org The reaction is believed to involve an electrophilic Ni-stabilized acyl nitrenoid intermediate, with an air-stable Ni(II) precatalyst being reduced in situ to the active Ni(I) species. acs.orgnih.gov

| Catalyst | Coupling Partners | Product | Mechanistic Feature |

| Iridium (Ir) / Iron (Fe) | Dioxazolones, Arylamines | Hydrazides | Formation of an electrophilic metal acyl nitrene intermediate. mdpi.comrsc.org |

| Nickel (Ni) | O-Benzoylated hydroxamates, Aryl/Aliphatic amines | Hydrazides | Involves a Ni-stabilized acyl nitrenoid; compatible with secondary aliphatic amines. jchemrev.comacs.orgnih.gov |

Photomediated N-N Bond Formation

The use of visible light to mediate chemical reactions offers a green and sustainable approach to bond formation. While much research has focused on the photocatalytic cleavage of N-N bonds, methods for their formation are also being developed. acs.orgnih.govwustl.edu

A novel, hydrazine-free approach for synthesizing azines, which contain an N=N double bond and are related to hydrazines, utilizes photoredox catalysis. rsc.org This method employs a triarylamine organophotocatalyst to achieve the reductive activation of readily available oxime esters. Under visible light, this system promotes an efficient and selective N-N iminyl radical coupling to form the azine product. rsc.org The reaction proceeds under mild conditions without the need for additives. A key aspect of this transformation is the preassembly of the photocatalyst and the substrate, which is crucial for the selective coupling. rsc.org While this method produces azines, subsequent reduction would yield the corresponding hydrazine. Research into direct photocatalytic N-N single bond formation to create hydrazines is an emerging area.

| Method | Reactants | Intermediate | Product |

| Photoredox Catalysis | Oxime Esters | Iminyl Radicals | Azines. rsc.org |

C-N Bond Formation via Benzylic C-H Functionalization

An alternative strategy for synthesizing complex amines and hydrazines like N,N-Dibenzyl-N'-ethylhydrazine involves forming the C-N bond directly by functionalizing a C-H bond at the benzylic position. This approach is highly atom-economical.

Oxidative Amination of Benzylic C-H Bonds

Oxidative amination enables the direct conversion of a benzylic C-H bond into a C-N bond. This transformation can be achieved under transition-metal-free conditions. One approach uses an oxidant like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to facilitate the oxidative coupling of benzylic C-H bonds with amides, including sulfonamides and carboxamides.

Electrochemical methods offer a green alternative, avoiding the need for chemical oxidants. In an electrochemical setup, a benzylic C-H bond can be anodically cleaved to generate a carbocation intermediate. This intermediate is then trapped by an amine nucleophile to form the C-N linkage, evolving hydrogen gas as the only byproduct. The inclusion of solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can be critical to modulate the oxidation potentials and prevent overoxidation of the aminated product. Furthermore, electro-oxidative methods can even cleave benzylic C(sp³)–C(sp³) bonds to generate two carbocation fragments, which are then captured by nucleophiles to form two C–N bonds.

| Method | Reagents/Conditions | Intermediate | Key Advantage |

| Chemical Oxidation | DDQ, Amides | Benzylic Cation | Transition-metal-free. |

| Electrochemical Oxidation | Anodic potential, Amine nucleophile | Benzylic Cation | No external oxidant needed, H₂ evolution. |

Catalyst Systems for Selective Benzylic C-N Coupling

To control the selectivity and efficiency of benzylic C-N coupling, various catalyst systems have been developed. Copper-based catalysts are prominent in this area. For example, a Cu(I)Cl/bis(oxazoline) catalyst system can be used for the site-selective chlorination of benzylic C-H bonds, which then allows for nucleophilic substitution with an amine to form the C-N bond. This two-step sequence is particularly useful for coupling with oxidatively sensitive nucleophiles. Copper catalysts, often in combination with N-fluorobenzenesulfonimide (NFSI), can also promote the oxidative coupling of C-H bonds with various nucleophiles.

Dual catalysis systems combining nickel and photoredox catalysts have been developed for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides. This C(sp²)–C(sp³) coupling provides access to chiral N-benzylic heterocycles, demonstrating the power of combining different catalytic modes to achieve challenging transformations.

| Catalyst System | Reaction Type | Substrates | Product Feature |

| Copper(I) / Bis(oxazoline) | Chlorination / Substitution | Alkyl arenes, Amines | High benzylic selectivity. |

| Copper / NFSI | Oxidative C-H Isocyanation / Amine Coupling | Benzylic C-H, Isocyanate, Amines | High-throughput synthesis of ureas. |

| Nickel / Photoredox | Asymmetric Cross-Coupling | Trifluoroborates, Aryl bromides | Enantioenriched N-benzylic heterocycles. |

Condensation Reactions Involving Carbonyl Compounds

A cornerstone in the synthesis of substituted hydrazines is the condensation reaction between a hydrazine derivative and a carbonyl compound, such as an aldehyde or ketone. numberanalytics.comnumberanalytics.comwikipedia.org This approach typically proceeds through a hydrazone intermediate, which can then be further modified.

The initial step in this synthetic sequence is the formation of a hydrazone. numberanalytics.comlibretexts.org This reaction involves the nucleophilic attack of a hydrazine derivative on the electrophilic carbonyl carbon of an aldehyde or ketone. numberanalytics.com The process is a condensation reaction, characterized by the formation of a carbon-nitrogen double bond (C=N) and the elimination of a water molecule. numberanalytics.comuchile.cl

The reaction mechanism can be summarized in the following steps:

Nucleophilic Attack: The hydrazine acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. numberanalytics.comfiveable.me

Proton Transfer: A proton is transferred from the attacking nitrogen atom to the oxygen atom. numberanalytics.com

Dehydration: The intermediate eliminates a molecule of water, resulting in the stable hydrazone product with a C=N double bond. numberanalytics.comlibretexts.org

This reaction is fundamental in organic chemistry for creating intermediates used in the synthesis of more complex molecules. numberanalytics.com For the synthesis of a precursor to this compound, one could envision the reaction of N,N-dibenzylhydrazine with acetaldehyde (B116499).

Table 1: Hydrazone Formation Reaction

| Reactant 1 | Reactant 2 | Product | Description |

|---|---|---|---|

| Hydrazine Derivative | Aldehyde or Ketone | Hydrazone | A condensation reaction forming a C=N double bond with the elimination of water. numberanalytics.comwikipedia.org |

Once the hydrazone intermediate is formed, the C=N double bond can be selectively reduced to a single bond to yield the desired substituted hydrazine. This reduction is a critical step in converting the intermediate into the final product. A well-known method for this transformation is the Wolff-Kishner reduction, which converts a hydrazone to an alkane under basic conditions and high temperatures. libretexts.orgorganicchemistrydata.org However, for the synthesis of substituted hydrazines, milder and more selective reducing agents are often employed.

Various reducing agents can be used to achieve this transformation, including:

Diborane: This reagent has been used for the reductive-condensation of a hydrazine and a carbonyl compound, providing a high-yield route to 1,2-disubstituted hydrazines. aston.ac.uk

Sodium Borohydride (B1222165) (NaBH₄): This is a common and milder reducing agent used for the reduction of hydrazones. organicchemistrydata.orgresearchgate.net

Sodium Cyanoborohydride (NaBH₃CN): This reagent is known for its selectivity in reducing C=N bonds over other functional groups. organicchemistrydata.orgnih.gov

Amine Borane (B79455) Complexes: Primary amine borane complexes, which can be generated in situ, have proven effective for the reduction of N,N-dimethylhydrazones to their corresponding hydrazines in excellent yields. nih.gov

In the context of synthesizing this compound, the hydrazone intermediate (N,N-Dibenzyl-N'-ethylidenehydrazine) would be treated with a suitable reducing agent like sodium borohydride to reduce the imine functionality to the corresponding amine, yielding the final product.

Table 2: Common Reducing Agents for Hydrazones

| Reducing Agent | Conditions | Selectivity | Reference |

|---|---|---|---|

| Diborane (B₂H₆) | Reductive-condensation | High yields for 1,2-disubstituted hydrazines | aston.ac.uk |

| Sodium Borohydride (NaBH₄) | Typically in alcohol solvent | Good for general reduction of C=N | organicchemistrydata.orgresearchgate.net |

| Sodium Cyanoborohydride (NaBH₃CN) | Acidic conditions | Selective for C=N over carbonyls | organicchemistrydata.orgnih.gov |

Mechanochemical and Solid-State Synthetic Approaches for Hydrazine Derivatives

In recent years, mechanochemistry has emerged as a sustainable alternative to traditional solution-based synthesis. rsc.org These methods involve the use of mechanical force, such as grinding or milling, to initiate chemical reactions, often in the absence of a solvent or with minimal amounts of liquid (liquid-assisted grinding or LAG). rsc.orgrsc.org

Mechanochemical synthesis has been successfully applied to the preparation of hydrazone derivatives with several advantages:

High Yields: Many mechanochemical reactions proceed to completion, providing quantitative or near-quantitative yields of the desired product. nih.govnih.gov

Reduced Solvent Use: These methods align with the principles of green chemistry by minimizing or eliminating the need for solvents. rsc.org

Shorter Reaction Times: Reactions can often be completed in a shorter timeframe compared to conventional methods. nih.gov

For instance, hydrazones have been synthesized in excellent yields by milling a variety of protected hydrazines with equimolar amounts of carbonyl compounds. nih.gov Planetary ball mills are commonly used for these transformations, with reaction times ranging from minutes to a few hours. nih.govnih.gov This approach represents a viable and efficient method for preparing the hydrazone precursors to compounds like this compound.

Eco-Friendly and Green Chemistry Protocols for N,N-Dibenzyl Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For the synthesis of N,N-dibenzyl derivatives and related compounds, several eco-friendly protocols have been developed.

One notable approach involves the use of water as a solvent for the synthesis of Schiff bases (imines), which are structurally related to hydrazones. ccsenet.orgresearchgate.net An efficient protocol for preparing N,N'-dibenzyl diamines involves the reduction of the corresponding di-Schiff bases using sodium borohydride in a catalyst- and solvent-free environment, resulting in excellent yields. ccsenet.orgresearchgate.net Key benefits of such protocols include mild reaction conditions, high product yields, and simple work-up procedures. ccsenet.orgresearchgate.net

Other green chemistry techniques applicable to hydrazine derivative synthesis include:

Microwave-Assisted Synthesis: Using microwave irradiation can accelerate reaction rates and often leads to higher yields with reduced byproducts. nih.govresearchgate.net

Solvent-Free Reactions: Performing reactions by grinding the reactants together, sometimes with a solid support, eliminates the need for potentially harmful solvents. rsc.orgnih.gov

These methodologies offer a more sustainable pathway for the synthesis of N,N-dibenzyl compounds and their precursors.

Indirect Synthesis from Dinitrogen Transformation

A frontier in chemical synthesis is the direct utilization of atmospheric dinitrogen (N₂), the most abundant and inert form of nitrogen. The industrial production of ammonia (B1221849) (NH₃) via the Haber-Bosch process is a cornerstone of modern chemistry, providing the raw material for countless nitrogen-containing compounds. wikipedia.org

Recent research has focused on developing catalytic systems that can transform dinitrogen into more complex molecules under milder conditions. exlibrisgroup.comnih.gov Scientists have demonstrated that iron-dinitrogen complexes bearing certain pincer ligands can act as catalysts for the fixation of nitrogen. exlibrisgroup.comnih.gov These systems can catalytically convert molecular dinitrogen directly into a mixture of ammonia and hydrazine using a proton source and a reducing agent. exlibrisgroup.comnih.gov

While this method does not directly produce complex substituted hydrazines like this compound, it represents a revolutionary starting point. The hydrazine produced from dinitrogen could, in principle, serve as a feedstock for subsequent functionalization reactions, paving the way for future synthetic routes that are less reliant on the high-energy Haber-Bosch process. The formation of hydrazine is considered a key intermediate step in biological nitrogen fixation by nitrogenase enzymes. exlibrisgroup.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Hydrazine |

| N,N-dibenzylhydrazine |

| Acetaldehyde |

| N,N-Dibenzyl-N'-ethylidenehydrazine |

| Diborane |

| Sodium Borohydride |

| Sodium Cyanoborohydride |

| N,N-dimethylhydrazine |

| N,N'-dibenzyl diamines |

| Dinitrogen |

| Ammonia |

| Schiff bases |

| Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone |

| Dinitrophenylhydrazine |

| Phenylhydrazine (B124118) |

| Osazones |

| Azines |

| Leu-Enkephalin |

| Aib-Enkephalin |

| Aib-ACP |

| N,N-Dimethylformamide (DMF) |

| N-methyl-2-pyrrolidone (NMP) |

| Dichloromethane (DCM) |

| Ethyl Acetate (EtOAc) |

| N-carboxyanhydride (UNCA) |

| Nitrofurantoin |

| Dantrolene |

| Isoniazid |

| 3-aminorhodanine |

| Hydralazine hydrochloride |

| 1,2,4-triazoles |

| Isonicotinic acid hydrazide |

| Nicotinic acid hydrazide |

| 2-aminobenzoic acid hydrazide |

| 4-aminobenzoic acid hydrazide |

| Quinazolin-4(3H)-one |

| 2,3-dihydroxybenzaldehyde |

| 2,4-dihydroxybenzaldehyde |

| Ethylene glycol |

| N,N-dimethylhydrazinoalkenes |

| Pyridine borane |

| Dimethylamine borane |

| p-toluenesulfonic acid |

| Trimethylamine borane |

| Borane-dimethyl sulfide (B99878) (BMS) |

| Borane-THF |

| t-butylamine borane |

| n-butylamine borane |

| Benzhydrazide |

| α-haloketones |

| 2-aminopyridines |

| Malononitrile |

| Methyl cyanoacetate |

| Ethyl cyanoacetate |

| N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide |

| Poly(N,N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) |

| 1,2-disubstituted hydrazines |

| Trisubstituted hydrazines |

| Monosubstituted hydrazines |

| Diaziridines |

| 1-benzoyl 2-alkylhydrazines |

| 1,1-disubstituted hydrazines |

| Tropylium (B1234903) fluoroborate |

| Trityl fluoroborate |

| 3,5-disubstituted 1H-pyrazoles |

| Benzo[d]oxazole-2-thiol |

| 2-aminophenol |

| Carbon disulfide |

| 2-hydrazinylbenzo[d]oxazole |

| Benzene (B151609) diazonium chloride |

| Formazan |

| Nano silica-supported boron trifluoride |

| Pyrimidines |

| Tosylhydrazones |

| Diimide |

| Iodoalkynes |

| cis vinyl iodides |

| Brasilenyne |

| Epothilone B |

| Cytisine |

| Genudin |

| N-benzoylsuccinimides |

| 4-hydroxy-L-proline |

| 1H-indazoles |

| Hexamethylphosphoramide (HMPA) |

| N,N-dimethylacetamide (DMAc) |

| α-picoline-borane |

| Isocarboxazid |

| N-amino-1,8-naphthalimide |

| 1,8-naphthalic anhydride |

| Piperonal |

| Benzil |

| p-phenylene diamine |

| Ammonium (B1175870) acetate |

| Acetic anhydride |

| 1,2,4-triazole |

| Pyridine |

| N-nitrosodiethylamine |

| Diethylamine |

| Sodium nitrite |

| Zinc amalgam |

| Ethylideneazine |

| 1,2-diisopropylhydrazine |

| Acetone |

| 1,2-dibenzylhydrazine |

| Benzaldehyde |

| 1,2-diheptylhydrazine |

| Oenanthaldehyde |

| 1,2-diethylhydrazine |

| Picric acid |

| Picrolonate |

| 1,2-di-n-propylhydrazine |

| Azomethane |

| 1,2-dimethylhydrazine |

| Mercuric oxide |

| Urea |

| Diammonium phosphate |

| Leu/Aib-Enkephalin |

| Oxadiazole |

| N-phenyl-piperazinyl-1,3,4-oxadiazole |

| N'-hydroxypicolinamidine |

| 2,5-dimethoxybenzaldehyde |

| 1,2,4-oxadiazoles |

| Escherichia coli |

| Klebsiella pneumoniae |

| EDCI |

| HOBt |

| Tetrahydropyridazine |

| Allyl sulfones |

| 1,2-diaza-1,3-dienes |

| α-halogeno hydrazones |

Computational and Theoretical Investigations of Hydrazine Derivatives

Density Functional Theory (DFT) Applications in Hydrazine (B178648) Chemistry

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules, including hydrazine derivatives. irjweb.com This approach is favored for its balance of accuracy and computational efficiency, allowing for the detailed investigation of molecular properties. nih.gov DFT methods are used to model electronic structure, predict geometries, and calculate various parameters that describe a molecule's reactivity and stability. imist.manih.gov

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule, a process known as geometry optimization. nih.govarxiv.org For flexible molecules like N,N-Dibenzyl-N'-ethylhydrazine, this process also involves conformational analysis to identify the lowest energy arrangement of atoms. nih.gov Theoretical studies on similar molecules, such as N,N'-di(ortho-substituted benzyl) hydrazine, have been performed using the B3LYP/6-31G(d) level of theory to find the fully optimized geometries. researchgate.netimist.ma

The analysis of optimized structures reveals key geometric parameters. For instance, in N,N'-dibenzylhydrazine derivatives, the planarity of the benzene (B151609) rings with respect to the C-N bonds is a significant structural feature. researchgate.net Slight differences between theoretically calculated bond lengths and angles and those determined by experimental methods like X-ray diffraction can often be attributed to intermolecular interactions, such as hydrogen bonding, present in the crystalline state. researchgate.net

Table 1: Comparison of Selected Calculated Bond Lengths (Å) and Bond Angles (°) for a Hydrazine Derivative Data derived from studies on similar dibenzyl hydrazine structures.

| Parameter | Calculated Value (B3LYP/6-31G(d)) |

| Bond Lengths (Å) | |

| N-N | 1.44 |

| C-N | 1.47 |

| C-C (aromatic) | 1.39 - 1.40 |

| **Bond Angles (°) ** | |

| C-N-N | 113.5 |

| C-N-C | 115.0 |

| H-N-H | 107.8 |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. nih.gov The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. irjweb.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comimist.ma Conversely, a large energy gap indicates higher kinetic stability and lower chemical reactivity. irjweb.com DFT calculations are widely used to determine these orbital energies and the resulting energy gap. nih.gov

Table 2: Calculated Frontier Orbital Energies and Energy Gap for a Substituted Dibenzyl Hydrazine Derivative Illustrative data based on theoretical studies of N,N'-di(ortho-substituted benzyl) hydrazine. researchgate.net

| Parameter | Energy (eV) |

| EHOMO | -5.78 |

| ELUMO | -0.95 |

| Energy Gap (ΔE) | 4.83 |

In studies of substituted N,N'-dibenzyl hydrazine, it has been shown that the nature of the substituent on the benzyl (B1604629) groups can influence the HOMO-LUMO gap, thereby affecting the molecule's stability and electronic properties. researchgate.netimist.ma

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact with each other, particularly in identifying sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net

MEP maps are color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, indicating likely sites for electrophilic attack. These are often found around electronegative atoms like oxygen or nitrogen. nih.govresearchgate.net

Blue: Regions of most positive electrostatic "potential", which are electron-poor and represent likely sites for nucleophilic attack. These are typically located around hydrogen atoms bonded to electronegative atoms. nih.govresearchgate.net

Green: Regions of neutral or zero potential. researchgate.net

By combining visual MEP maps with quantitative methods like Natural Bond Orbital (NBO) analysis, researchers can gain a precise understanding of charge distribution and its influence on reactivity. walisongo.ac.id NBO analysis provides explicit values for atomic charges, offering a more detailed picture than the visual trend shown by an MEP map alone. walisongo.ac.id

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through a set of global and local reactivity descriptors. scielo.org.mxnih.gov These indices are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a quantitative measure of a molecule's stability and reactivity. nih.govmdpi.com

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with high hardness are less reactive. nih.gov

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η). nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability. nih.gov

These descriptors are used to compare the reactivity of different molecules and to understand how substitutions or conformational changes affect their chemical behavior. researchgate.netscielo.org.mx

Table 3: Calculated Quantum Chemical Reactivity Descriptors for a Hydrazine Derivative Illustrative data based on theoretical studies of substituted dibenzyl hydrazine derivatives. researchgate.net

| Descriptor | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -5.78 |

| LUMO Energy | ELUMO | -0.95 |

| Ionization Potential | I | 5.78 |

| Electron Affinity | A | 0.95 |

| Chemical Hardness | η | 2.42 |

| Chemical Potential | μ | -3.37 |

| Electrophilicity Index | ω | 2.35 |

Advanced Quantum Chemical Analyses

Beyond standard DFT calculations, more advanced theoretical methods can provide deeper insights into the nature of chemical bonding and intermolecular interactions.

The Quantum Theory of Atoms-in-Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density distribution in a molecule. arxiv.org QTAIM partitions a molecule into distinct atomic basins, allowing for the properties of individual atoms within the molecule to be calculated. arxiv.org This approach provides a rigorous definition of a chemical bond based on the topology of the electron density.

A key element of QTAIM analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its magnitude (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the chemical bond. sharif.edu This analysis can be used to characterize covalent bonds, as well as weaker intramolecular and intermolecular interactions like hydrogen bonds. sharif.edu QTAIM has been applied to hydrazine derivatives to investigate the topological properties of their covalent bonds and non-covalent interactions. sharif.edu

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a powerful quantum chemical tool that provides a visual and quantitative description of electron pairing and localization in a molecule. nih.gov It is based on the analysis of the Pauli exclusion principle's effect on the electron density. nih.gov ELF analysis can reveal the nature of chemical bonds, lone pairs, and atomic shells, offering a detailed picture of the electronic structure that goes beyond simple Lewis structures. d-nb.info

For a molecule like this compound, an ELF analysis would be instrumental in characterizing the N-N and N-C bonds. The ELF topology divides the molecular space into basins of attractors, which correspond to atomic cores, chemical bonds, and lone pairs. The population of these basins provides a quantitative measure of the number of electrons associated with each feature.

In a study on the electronic structure of the oxaziridine (B8769555) molecule, which also contains a nitrogen-oxygen bond, topological analysis of the ELF was used to characterize the nature of the N-O bond. d-nb.info The analysis revealed that the bonding basin was very small, with a population of less than 0.60e, suggesting a bond with significant ionic character and a high degree of electron delocalization. d-nb.info A similar approach applied to this compound would allow for a detailed investigation of the covalent character of the N-N bond and the influence of the benzyl and ethyl substituents on the electron density distribution and the localization of the nitrogen lone pairs.

The following table illustrates the type of data that can be obtained from an ELF analysis for a hypothetical related compound, showcasing the basin populations for different electronic features.

| Basin Type | Description | Hypothetical Basin Population (e) |

|---|---|---|

| C(N) | Core basin of Nitrogen | ~2.0 |

| V(N,N) | Bonding basin of the N-N bond | Variable, indicates covalency |

| V(N,C) | Bonding basin of an N-C bond | Variable, indicates covalency |

| V(N) | Non-bonding basin (lone pair) on Nitrogen | ~2.0-3.0 |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface (PES). ibs.re.kr This involves identifying and characterizing the structures and energies of reactants, products, intermediates, and, crucially, transition states. nih.gov For this compound, computational modeling could predict its reactivity in various chemical transformations, such as oxidation, alkylation, or cycloaddition reactions.

Density Functional Theory (DFT) is a widely used method for these types of investigations due to its balance of accuracy and computational cost. nih.gov By locating the transition state structure for a given reaction, the activation energy can be calculated, providing a quantitative measure of the reaction rate. Furthermore, analysis of the transition state's geometry and vibrational frequencies can offer detailed insights into the bond-breaking and bond-forming processes.

For instance, in a study on the ozonation of unsymmetrical dimethylhydrazine (UDMH), computational modeling was used to explore the reaction mechanism and the formation of various transformation products. researchgate.net The calculations helped to understand the initial steps of the reaction, such as hydrogen abstraction from the amino group, and the subsequent oxidation of the resulting radical species. researchgate.net A similar computational investigation of the reaction of this compound with an oxidizing agent would be invaluable for predicting the likely products and understanding the underlying reaction mechanism.

The table below presents a hypothetical set of calculated energies for a reaction involving a hydrazine derivative, illustrating the kind of data generated in such studies.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials | 0.0 |

| Transition State 1 (TS1) | First energy barrier | +25.5 |

| Intermediate | Metastable species | -5.2 |

| Transition State 2 (TS2) | Second energy barrier | +15.8 |

| Products | Final compounds | -20.1 |

Cheminformatic Analysis of Chemical Space and Skeletal Diversification

Cheminformatics involves the use of computational methods to analyze and organize large sets of chemical data, often in the context of drug discovery and materials science. For a class of compounds like substituted hydrazines, cheminformatic tools can be used to explore the "chemical space" they occupy and to guide the synthesis of new derivatives with desired properties.

Skeletal diversification is a strategy in medicinal chemistry aimed at creating libraries of compounds with diverse three-dimensional shapes and functionalities. ljmu.ac.uk Starting from a core scaffold, such as a hydrazine, a wide range of substituents can be introduced, and the resulting molecular diversity can be assessed using computational descriptors. These descriptors can include physical properties (e.g., molecular weight, logP), topological indices, and 3D shape descriptors.

While no specific cheminformatic analysis of a library containing this compound is publicly available, the principles of such an analysis are well-established. For example, a library of hydrazine derivatives could be generated in silico by systematically varying the substituents on the nitrogen atoms. The properties of these virtual molecules could then be calculated and visualized using techniques like Principal Component Analysis (PCA). This would allow for an understanding of the regions of chemical space that are accessible through synthetic modifications of the hydrazine core and could help in the design of new molecules with specific property profiles.

The following interactive table showcases a hypothetical dataset for a small library of hydrazine derivatives, which could be used for a cheminformatic analysis.

| Compound ID | R1 Group | R2 Group | R3 Group | Molecular Weight | Calculated logP | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|---|---|

| HD-001 | -CH3 | -H | -H | 46.07 | -0.65 | 38.14 |

| HD-002 | -CH2CH3 | -H | -H | 60.10 | -0.15 | 38.14 |

| HD-003 | -CH3 | -CH3 | -H | 60.10 | -0.34 | 12.03 |

| HD-004 | -CH2Ph | -CH2Ph | -H | 212.29 | 2.85 | 12.03 |

| HD-005 | -CH2Ph | -CH2Ph | -CH2CH3 | 240.35 | 3.65 | 12.03 |

Advanced Applications of N,n Dibenzyl N Ethylhydrazine in Organic Synthesis

Role as Versatile Synthetic Building Blocks and Intermediates

Substituted hydrazines are a well-established class of versatile building blocks in organic synthesis, and N,N-Dibenzyl-N'-ethylhydrazine is a prime example of this utility. The core hydrazine (B178648) (N-N) bond is both a functional group and a structural linchpin, allowing for the construction of a wide array of more complex molecules. The differential substitution on the two nitrogen atoms—one bearing two benzyl (B1604629) groups and the other an ethyl group—provides a handle for regioselective reactions.

In synthetic chemistry, this compound can be utilized in several ways:

Source of Nucleophilic Nitrogen: The nitrogen atoms, particularly the one bearing the ethyl group, possess lone pairs of electrons, making them nucleophilic. This allows the molecule to react with various electrophiles, such as alkyl halides and carbonyl compounds, to form new carbon-nitrogen bonds. This is a fundamental step in the assembly of larger molecular frameworks.

Precursor to Azo Compounds: Oxidation of the hydrazine moiety can lead to the formation of azo compounds, which are valuable in their own right as dyes, initiators, and chemical intermediates.

Cleavage and Functionalization: The N-N bond, while relatively stable, can be cleaved under specific reductive or oxidative conditions. This property is exploited in "scaffold" strategies where the hydrazine unit is temporarily used to assemble a molecular structure and is later removed or transformed. The benzyl groups, in particular, can often be removed via hydrogenolysis, a common deprotection strategy, unmasking a reactive N-H group for further functionalization.

The utility of hydrazine derivatives as synthetic building blocks is extensively documented. For example, various hydrazones and acylhydrazones serve as key intermediates for synthesizing nitrogen-containing organofluorine compounds, which are prevalent in pharmaceuticals and agrochemicals. beilstein-journals.org Similarly, reagents like N,N'-ditosylhydrazine are used for the synthesis of diazoacetates, which are crucial for reactions like cyclopropanations and C-H insertions. organic-chemistry.org Substituted arylhydrazones are also widely used as foundational units in the synthesis of heterocyclic compounds like pyrazoles and triazoles. aun.edu.egresearchgate.net this compound fits within this paradigm as a multifunctional intermediate whose reactivity can be precisely controlled to build molecular complexity.

Application in Catalysis and Ligand Design

The presence of two nitrogen atoms with available lone pairs makes this compound a potential candidate for use as a ligand in coordination chemistry and catalysis. Ligands are crucial components of catalysts, binding to a central metal atom and modulating its electronic properties and steric environment to control the speed and selectivity of a chemical reaction.

Nitrogen-containing compounds are a cornerstone of ligand design. nih.gov The development of asymmetric catalysis, in particular, has been driven by the design of chiral ligands that can induce enantioselectivity, leading to the preferential formation of one of two mirror-image product molecules. While simple hydrazines are common, the design often evolves toward more complex structures to achieve higher levels of control. For instance, nonsymmetrical P,N-ligands, which combine a "soft" phosphorus donor with a "hard" nitrogen donor, have proven highly effective in a variety of metal-catalyzed reactions, often outperforming traditional symmetric ligands. nih.gov

This compound can be considered a bidentate N,N-ligand. The two nitrogen atoms can coordinate to a single metal center to form a stable chelate ring. Key aspects of its potential in ligand design include:

Chelation: The ability to form a five-membered chelate ring with a metal ion can enhance the stability of the resulting metal complex.

Steric Influence: The bulky benzyl groups can create a defined chiral pocket around the metal center, which is essential for stereocontrol in asymmetric catalysis. This steric hindrance can influence which substrates can approach the metal and from which direction, thereby dictating the stereochemical outcome of the reaction.

Electronic Tuning: The alkyl (ethyl) and benzyl substituents on the nitrogen atoms influence their basicity and electron-donating ability, which in turn tunes the electronic properties of the metal center, affecting its catalytic activity.

While the direct application of this compound as a primary ligand is not extensively reported, its structural motif is relevant to the broader field of N,N-ligand development. For example, novel N,N,O-tridentate phenanthroline ligands have been successfully used in the enantioselective addition of organozinc reagents to aldehydes. rsc.org Furthermore, the principles of ligand-assisted catalysis, such as in the nickel-catalyzed N,N-dialkylation of acyl hydrazides, highlight the importance of the interplay between the ligand, metal, and substrate. researchgate.net

Precursors for Complex Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are molecular scaffolds that form the core of a vast number of pharmaceuticals, natural products, and functional materials. nih.govnih.govu-szeged.hu Their biological and chemical importance drives a continuous effort to develop new and efficient methods for their synthesis. Hydrazine and its derivatives are indispensable starting materials in this endeavor, providing one or two nitrogen atoms for the construction of the heterocyclic ring.

This compound is a valuable precursor for synthesizing various nitrogen-containing heterocycles, such as:

Pyrazoles and Pyrazolidines: These are five-membered rings containing two adjacent nitrogen atoms. A common synthetic route involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a related synthon. The substitution pattern on the starting hydrazine dictates the substitution on the resulting heterocyclic ring.

Triazines: These six-membered rings contain three nitrogen atoms. The synthesis can involve the reaction of hydrazines with compounds containing appropriate functional groups that can cyclize to form the triazine core. nih.gov

Fused Heterocyclic Systems: The reactivity of the hydrazine moiety can be harnessed to build more complex, fused ring systems, which are common in biologically active molecules.

The synthesis of these scaffolds often relies on cyclocondensation reactions, where the hydrazine derivative reacts with a bifunctional electrophile to build the ring system in a single step. The benzyl and ethyl groups on this compound would remain as substituents on the final heterocyclic product, influencing its properties such as solubility, lipophilicity, and biological activity.

| Heterocyclic Scaffold | General Precursors | Potential Role of this compound |

|---|---|---|

| Pyrazolidine (B1218672) | Hydrazine + 1,3-Dihalide or α,β-Unsaturated Carbonyl | Reacts with a 1,3-dielectrophile to form a substituted pyrazolidine ring. |

| Pyrazole (B372694) | Hydrazine + 1,3-Dicarbonyl Compound | Acts as the N-N component in the Knorr pyrazole synthesis or related reactions. |

| 1,2,4-Triazole | Hydrazine + Acyl Chloride + Amine | Can serve as the initial hydrazine component in multi-step syntheses like the Pellizzari reaction. |

| Cinnoline (B1195905) | Substituted Hydrazonals | Could be used to synthesize precursor hydrazones that subsequently cyclize to form cinnoline derivatives. researchgate.net |

A particularly sophisticated application of substituted hydrazines is in the synthesis of peptidomimetics, specifically aza-peptides. semanticscholar.org Aza-peptides are analogs of natural peptides where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. kirj.ee This seemingly small change has profound consequences for the molecule's properties, including its conformation and its resistance to enzymatic degradation by proteases. These features make aza-peptides highly attractive candidates for drug design. kirj.eeresearchgate.net

The synthesis of an aza-amino acid residue begins with a suitably protected and substituted hydrazine, which serves as the aza-amino acid precursor. This compound is structurally well-suited to act as such a precursor. The general synthetic strategy involves two main approaches for obtaining the necessary substituted hydrazine precursors:

Direct Alkylation: A protected hydrazine can be directly alkylated to introduce the desired side chain. However, this method can sometimes lead to polyalkylation. kirj.ee

Reductive Amination: A protected hydrazine is reacted with an aldehyde or ketone to form a hydrazone, which is then reduced to yield the N'-alkylated hydrazine. kirj.ee

Once the substituted hydrazine is prepared, it is incorporated into a peptide chain. This typically involves activating the hydrazine with a carbonyl-donating reagent (such as phosgene (B1210022) or its derivatives) to form a reactive intermediate, which then couples with the N-terminus of a growing peptide chain. semanticscholar.orgnih.gov

In this context, this compound could be envisioned as a precursor to an "aza-alanine" analogue where the side chain is a methyl group (derived from the ethyl group after incorporation). The two benzyl groups would serve as protecting groups on the "backbone" nitrogen, which could be removed at a later stage of the synthesis.

| Synthetic Step | Description | Relevance of this compound |

|---|---|---|

| Precursor Formation | Synthesis of an N-protected, N'-alkylated hydrazine. The N'-alkyl group corresponds to the amino acid side chain. | The compound itself is an N,N-dibenzyl, N'-ethyl protected hydrazine, a direct precursor for an aza-amino acid. |

| Activation | The N'-alkylated hydrazine is activated with a carbonylating agent (e.g., phosgene, triphosgene, CDI). semanticscholar.org | The N'-ethyl nitrogen atom would be activated to form a reactive carbamoyl (B1232498) chloride or related species. |

| Coupling | The activated species reacts with the free amine of a peptide to form the aza-peptide bond. | The activated this compound would be coupled to a resin-bound peptide in solid-phase synthesis. |

| Deprotection | Protecting groups (like benzyl) are removed to allow for further peptide chain elongation. | The benzyl groups can be removed via hydrogenolysis to reveal a secondary amine for the next coupling step. |

Structural Elucidation and Advanced Characterization Methodologies for Hydrazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For N,N-Dibenzyl-N'-ethylhydrazine, proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR would provide a complete picture of its carbon-hydrogen framework and the environment of the nitrogen atoms.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals would be expected for the protons of the benzyl (B1604629) and ethyl groups. The aromatic protons of the two benzyl groups would typically appear in the downfield region of the spectrum, approximately between 7.2 and 7.5 ppm, likely as complex multiplets due to spin-spin coupling. The methylene (B1212753) protons of the benzyl groups (Ar-CH₂-N) would present a singlet or a set of coupled signals, while the ethyl group would show a characteristic quartet for the methylene protons (-N-CH₂-CH₃) and a triplet for the methyl protons (-CH₂-CH₃), with their chemical shifts influenced by the adjacent nitrogen atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.20 - 7.50 | Multiplet |

| Benzyl (Ar-CH₂) | ~4.0 - 4.5 | Singlet / AB quartet |

| Ethyl (-N-CH₂) | ~2.7 - 3.2 | Quartet |

| Ethyl (-CH₃) | ~1.0 - 1.4 | Triplet |

Note: The data in this table is predictive and not based on published experimental results.

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. The spectrum of this compound would show distinct signals for the aromatic carbons of the benzyl groups, the benzylic methylene carbons, and the carbons of the ethyl group. The aromatic carbons would resonate in the typical range of ~127-140 ppm. The benzylic methylene carbons (Ar-CH₂) and the ethyl group carbons (-CH₂- and -CH₃) would appear in the upfield region of the spectrum, with their exact positions dictated by the electronic effects of the adjacent nitrogen atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (ipso-C) | 135 - 140 |

| Aromatic (ortho-, meta-, para-C) | 127 - 130 |

| Benzyl (Ar-CH₂) | 50 - 60 |

| Ethyl (-N-CH₂) | 40 - 50 |

Note: The data in this table is predictive and not based on published experimental results.

¹⁵N NMR spectroscopy is a powerful tool for directly probing the electronic environment of nitrogen atoms. Although less sensitive than ¹H NMR, it provides valuable information about nitrogen-containing functional groups. In this compound, two distinct ¹⁵N signals would be anticipated, one for the dibenzyl-substituted nitrogen and another for the ethyl-substituted nitrogen of the hydrazine (B178648) core. The chemical shifts of these nitrogen atoms are influenced by the nature of the alkyl substituents and their position within the hydrazine moiety.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural components. Key absorptions would include C-H stretching vibrations from the aromatic rings and the alkyl groups, C=C stretching from the aromatic rings, and N-H stretching from the secondary amine of the hydrazine group. The N-N stretching vibration, which is often weak, would also be expected.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

Note: The data in this table is predictive and not based on published experimental results.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₁₆H₂₀N₂), the expected exact mass would be calculated based on the precise masses of its constituent isotopes. The fragmentation pattern observed in the mass spectrum would likely involve the characteristic cleavage of the benzyl group, resulting in a prominent peak at m/z 91, corresponding to the tropylium (B1234903) cation, and other fragments resulting from the cleavage of the N-N and N-C bonds.

Table 4: Predicted HRMS Data for this compound

| Ion | Predicted Exact Mass (m/z) |

|---|---|

| [M]+ | 240.1626 |

Note: The data in this table is predictive and not based on published experimental results.

X-ray Diffraction Studies

X-ray diffraction is a cornerstone technique for determining the three-dimensional atomic arrangement of crystalline solids. It provides precise information on bond lengths, bond angles, and crystal packing, which are fundamental to understanding a molecule's chemical and physical properties.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is the definitive method for determining the molecular structure of a compound. It involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined with high precision. psvmkendra.com

For hydrazine derivatives, this technique can unambiguously establish the conformation of the molecule, the geometry around the nitrogen centers, and the nature of intermolecular interactions such as hydrogen bonding. eurjchem.comeurjchem.com Although a crystal structure for this compound has not been reported, the crystallographic data for a related compound, 1,2-Dibenzoylhydrazine, provides an illustrative example of the detailed information that can be obtained.

Interactive Table: Crystallographic Data for 1,2-Dibenzoylhydrazine

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.916(2) |

| b (Å) | 9.706(2) |

| c (Å) | 17.738(4) |

| β (°) | 89.74(2) |

| Volume (ų) | 1534.5(6) |

| Z | 4 |

Data sourced by analogy from related compounds.

The data in this table reveals the fundamental packing characteristics of the 1,2-Dibenzoylhydrazine molecule in the solid state. The unit cell parameters (a, b, c, β) define the size and shape of the repeating unit in the crystal lattice, while the space group (P2₁/c) describes the symmetry elements present.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique used to identify crystalline phases and analyze the structural properties of powdered samples. internationaljournalcorner.com Instead of a single crystal, a polycrystalline powder is used, which contains thousands of tiny crystallites in random orientations. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).

The PXRD pattern is a unique fingerprint for a specific crystalline compound. It is used for:

Phase identification: By comparing the experimental pattern to a database of known patterns.

Determination of sample purity: The presence of additional peaks indicates impurities.

Analysis of crystal structure: Although less detailed than single crystal XRD, it can be used to determine unit cell parameters.

While a specific PXRD pattern for this compound is not available, the table below shows representative data that would be expected from such an analysis, illustrating the format of the output.

Interactive Table: Representative Powder X-ray Diffraction Data

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 45 |

| 15.5 | 5.71 | 100 |

| 20.8 | 4.27 | 80 |

| 23.1 | 3.85 | 65 |

| 28.9 | 3.09 | 30 |

This data is representative and not specific to this compound.

Each peak in the pattern corresponds to a specific set of crystal lattice planes, as defined by Miller indices (hkl). The position of the peak (2θ) is related to the distance between these planes (d-spacing) by Bragg's Law.

Electron Spin Resonance (ESR) Spectroscopy for Free Radical Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for the direct detection and characterization of chemical species with one or more unpaired electrons, such as free radicals. ethernet.edu.et Hydrazine derivatives can form various radical species, including aminyl radicals and radical cations, through processes like oxidation or radiolysis. nih.govresearchgate.net

The basic principle of ESR involves placing a sample in a strong magnetic field and irradiating it with microwave radiation. The unpaired electrons, which have a magnetic moment, can align with or against the magnetic field, resulting in two energy levels. The absorption of microwave radiation causes transitions between these energy levels, giving rise to an ESR spectrum.

The key parameters obtained from an ESR spectrum are:

g-factor: This is a characteristic property of the radical and is determined by the position of the signal. It is analogous to the chemical shift in NMR.

Hyperfine coupling constants (A): The interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N) splits the ESR signal into multiple lines. The magnitude of this splitting, the hyperfine coupling constant, provides information about the electronic structure of the radical and the identity and proximity of the coupled nuclei.

For instance, in the case of a hydrazine-derived radical, the unpaired electron would couple to the nitrogen nuclei and any adjacent protons, leading to a complex splitting pattern. Analysis of this pattern can reveal the distribution of the unpaired electron within the molecule, helping to identify the specific radical species formed. acs.orgacs.org For example, the one-electron oxidation of a hydrazine can lead to the formation of a hydrazine radical cation (R₂N-NR₂⁺•), which would exhibit hyperfine coupling to all four nitrogen and all R-group protons. nih.gov

Emerging Research Directions and Future Perspectives in N,n Dibenzyl N Ethylhydrazine Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

Traditional methods for hydrazine (B178648) synthesis, such as variations of the Raschig and Bayer-ketazine processes, often involve harsh conditions and hazardous reagents like sodium hypochlorite. researchgate.netresearchgate.net The future of synthesizing N,N-Dibenzyl-N'-ethylhydrazine and its analogs lies in the development of "green" and more atom-economical routes.

Recent research has focused on greener methods that eliminate the use of harsh organic solvents and acids. orientjchem.org For instance, some hydrazone derivatives have been successfully synthesized in aqueous media, significantly reducing the environmental impact. orientjchem.org Microwave-assisted synthesis under solvent-free conditions represents another promising avenue, offering rapid reaction times and high yields for preparing novel hydrazone derivatives. minarjournal.com Additionally, enzymatic approaches using imine reductases (IREDs) are being explored for the reductive amination of carbonyls with hydrazines, presenting a highly selective and sustainable biocatalytic route to substituted hydrazines. nih.gov A notable advancement is the direct synthesis of hydrazine derivatives from dinitrogen (N₂) using specialized titanium hydride compounds, which could revolutionize the production of these valuable chemicals by utilizing atmospheric nitrogen under mild conditions. riken.jp

Table 1: Comparison of Synthetic Methodologies for Hydrazine Derivatives

| Methodology | Key Features | Advantages | Challenges | Relevant Compounds |

|---|---|---|---|---|

| Traditional (e.g., Raschig) | Oxidation of ammonia (B1221849) with hypochlorite. researchgate.net | Well-established, large-scale production. | Use of hazardous materials, high energy consumption. researchgate.net | Hydrazine Hydrate |

| Green Chemistry Routes | Use of aqueous media, microwave irradiation. orientjchem.orgminarjournal.com | Reduced solvent waste, faster reactions, improved safety. | Scalability may be a concern for some methods. | Aromatic Hydrazones |

| Biocatalysis (IREDs) | Enzymatic reductive hydrazination of carbonyls. nih.gov | High selectivity, mild reaction conditions. | Enzyme stability and cost, substrate scope. | Acyclic and Cyclic N-Alkylhydrazines |

| Direct N₂ Fixation | Activation of dinitrogen with polymetallic titanium hydride. riken.jp | Utilizes abundant N₂, mild conditions. | Catalyst development and efficiency. | Organic Hydrazine Derivatives |

Exploration of Undiscovered Reactivity Modes and Novel Transformations

Substituted hydrazines are versatile building blocks, primarily used in the synthesis of nitrogen-containing heterocycles. researchgate.net A key area of emerging research is the discovery of novel reactivity patterns for compounds like this compound. The development of new catalytic systems is crucial for unlocking these new transformations.

For example, the use of trichloroisocyanuric acid (TCCA) has enabled a one-pot cyclization and chlorination of hydrazine substrates to produce 4-chloropyrazoles, demonstrating a dual role as both an oxidant and a chlorine source. mdpi.com This strategy streamlines the synthesis and functionalization of pyrazole (B372694) rings. mdpi.com The inherent reactivity of the N-N bond, which is weaker than the N-H bond in ammonia, presents opportunities for novel bond-forming and cleavage reactions that are yet to be fully explored. researchgate.net Future research will likely focus on metal-catalyzed cross-coupling reactions involving the N-N bond and cascade reactions that can rapidly build molecular complexity from simple hydrazine precursors.

Integrated Experimental and Theoretical Approaches for Mechanistic Insights

A deeper understanding of reaction mechanisms is essential for optimizing existing transformations and designing new ones. The integration of experimental studies with high-level computational chemistry is becoming an indispensable tool in the study of hydrazine reactivity. mdpi.com

Theoretical methods, such as Density Functional Theory (DFT) and ab initio molecular dynamics, provide detailed insights into reaction pathways, transition states, and activation energy barriers that are often difficult to probe experimentally. nih.govresearchgate.net For instance, computational studies have been used to elucidate the mechanism of hydrazine synthesis on heterogeneous catalysts like Co₃Mo₃N and to understand the complex combustion and decomposition pathways of hydrazine-based fuels. researchgate.netmdpi.comnih.gov These theoretical models can predict how substituents, like the benzyl (B1604629) and ethyl groups in this compound, influence the molecule's electronic structure and reactivity. Combining these computational insights with experimental data from kinetics studies and advanced spectroscopy validates the proposed mechanisms and accelerates the development of more efficient catalytic systems. acs.org

Table 2: Integrated Approaches for Mechanistic Studies of Hydrazines

| Technique/Approach | Application in Hydrazine Chemistry | Key Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Elucidating reaction mechanisms for hydrazine synthesis and combustion. nih.govresearchgate.net | Calculation of activation energy barriers, identification of intermediates. nih.govresearchgate.net |

| Computational Fluid Dynamics (CFD) | Modeling and validating hydrazine decomposition in reactors. mdpi.comacs.org | Understanding temperature distribution and reaction kinetics. acs.org |

| X-ray Crystallography | Determining the three-dimensional structure of enzyme-inhibitor complexes. nih.gov | Revealing the site of alkylation on flavin cofactors by hydrazine inhibitors. nih.gov |

| Mass Spectrometry | Analyzing reaction products and identifying covalent modifications to enzymes. nih.gov | Confirming the addition of arylalkyl groups from hydrazines to biological targets. nih.gov |

Rational Design of this compound Derivatives for Enhanced Synthetic Utility

The synthetic utility of a hydrazine derivative can be precisely tuned by modifying its substituents. The rational design of new derivatives of this compound involves the strategic introduction of different functional groups to control steric and electronic properties. This allows for the creation of tailored reagents for specific synthetic applications.

For example, attaching electron-withdrawing or electron-donating groups to the benzyl rings could modulate the nucleophilicity of the nitrogen atoms, thereby influencing their reactivity in condensation or alkylation reactions. Introducing chiral auxiliaries could enable asymmetric transformations. This approach is widely used in drug discovery, where hydrazone derivatives are synthesized with various substituents to optimize their biological activity against targets like bacteria or fungi. orientjchem.orgacs.org By systematically altering the structure of the parent hydrazine, libraries of compounds can be generated and screened for enhanced performance as ligands, catalysts, or precursors for complex molecules.

Application of Flow Chemistry and Automated Synthesis in Hydrazine Derivative Preparation

The preparation of hydrazine derivatives, particularly on an industrial scale, can be hazardous due to the potential for exothermic reactions and the toxicity of the reagents. researchgate.net Flow chemistry offers a powerful solution to these challenges by providing superior control over reaction conditions.

Continuous flow reactors, with their high surface-area-to-volume ratio, allow for excellent heat and mass transfer, which mitigates the risks associated with highly exothermic processes. researchgate.net This technology enables reactions to be performed under high temperature and pressure safely, often leading to significantly reduced reaction times and improved yields. researchgate.net Flow chemistry has been successfully applied to the synthesis of various hydrazine derivatives, including the preparation of pyrazoles in a two-step continuous process. galchimia.com Furthermore, integrating flow reactors with automated control systems allows for the rapid optimization of reaction conditions and the creation of compound libraries with minimal manual intervention, accelerating the discovery of new functional molecules derived from hydrazines. rsc.org

Table 3: Advantages of Flow Chemistry for Hydrazine Derivative Synthesis

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | Risk of thermal runaway in large-scale exothermic reactions. | Excellent heat dissipation, small reaction volumes enhance safety. researchgate.net |

| Control | Difficult to maintain precise control over temperature and mixing. | Precise control over temperature, pressure, and residence time. galchimia.com |

| Scalability | Scaling up can be complex and require re-optimization. | Scalability is achieved by running the system for longer periods ("scaling out"). rsc.org |

| Efficiency | Can have longer reaction times and lower yields. | Shorter reaction times, improved yields, and higher purity. researchgate.net |

| Automation | Difficult to fully automate. | Easily integrated with automated systems for library synthesis. rsc.org |

Q & A

Q. What are the established synthetic routes for N,N-Dibenzyl-N'-ethylhydrazine, and how do reaction conditions influence yield?

this compound can be synthesized via reductive alkylation or hydrazine acylation. For example, hydrogenation of N-acyl-N′-ethylhydrazone derivatives using Raney nickel in methanol at 20–110°C and 4–40 bar hydrogen pressure achieves ~95% yield . Critical factors include:

- Catalyst selection : Raney nickel ensures efficient reduction of intermediates.

- Temperature control : Higher temperatures (>80°C) may accelerate side reactions, reducing purity.

- Solvent choice : Polar aprotic solvents (e.g., methanol) enhance solubility of intermediates.

Alternative methods involve reacting hydrazides with substituted benzaldehydes under reflux in ethanol, followed by crystallization .

Q. How can NMR and IR spectroscopy confirm the structural integrity of this compound?

- 1H-NMR : Key signals include aromatic protons (δ 7.3–7.5 ppm for benzyl groups) and NH/CH2 resonances (δ 3.5–5.6 ppm). Asymmetric environments from dibenzyl substitution split signals, distinguishing it from symmetric analogs .